2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide
Description
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide (CAS: 1285047-87-1) is a substituted isonicotinamide derivative characterized by a chloro group at the 2-position, a methylamino group at the 6-position, and a cyclobutylmethyl substituent on the amide nitrogen. Its InChIKey (HMSHRVPCSUJVSC-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-6-(methylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c1-14-11-6-9(5-10(13)16-11)12(17)15-7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
DPNPLBHDSSYAAH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=C1)C(=O)NCC2CCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Backbone: The initial step involves the preparation of isonicotinamide through the reaction of isonicotinic acid with ammonia or an amine.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced through alkylation reactions, typically using cyclobutylmethyl halides in the presence of a base.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isonicotinamides with various functional groups.
Scientific Research Applications
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide with analogous chlorinated isonicotinamides and related derivatives, focusing on structural, physicochemical, and functional differences.
Table 1: Key Compounds for Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Suppliers | Similarity Score* |
|---|---|---|---|---|---|
| This compound | 1285047-87-1 | C₁₃H₁₇ClN₄O | Cl (2), CH₃NH (6), cyclobutylmethyl (N) | 2 | N/A |
| 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide | 329946-08-9 | C₉H₁₁ClN₂O₂ | Cl (2), CH₃O (N), CH₃ (6) | 1 | N/A |
| 2-Chloro-6-methylisonicotinic acid | 62774-90-7 | C₇H₆ClNO₂ | Cl (2), CH₃ (6) | N/A | 0.85 |
| 2,6-Dichloro-4-methylnicotinic acid | 41667-95-2 | C₇H₅Cl₂NO₂ | Cl (2,6), CH₃ (4) | N/A | 0.82 |
*Similarity scores based on Tanimoto coefficients (structural similarity) from .
Structural and Functional Differences
This substitution likely enhances solubility and target affinity compared to the methyl group in the latter . Cyclobutylmethyl vs. Methoxy: The cyclobutylmethyl group in the target compound increases lipophilicity and steric bulk relative to the methoxy group in 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide (). This difference may influence membrane permeability and metabolic stability.
Chlorination Patterns: The mono-chlorination at position 2 in the target compound contrasts with the dichlorinated 2,6-Dichloro-4-methylnicotinic acid.
Physicochemical Properties
- Molecular Weight and Lipophilicity :
The target compound (MW: 272.75 g/mol) is heavier than 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide (MW: 214.65 g/mol) due to the cyclobutylmethyl group. This group also raises calculated logP values, suggesting greater lipid membrane penetration . - Acid/Base Behavior: The methylamino group (pKa ~10) in the target compound introduces weak basicity, unlike the neutral methyl or methoxy substituents in analogs. This property may affect ionization state under physiological conditions .
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